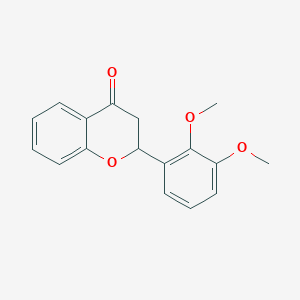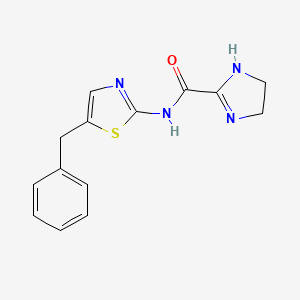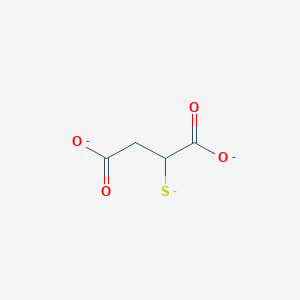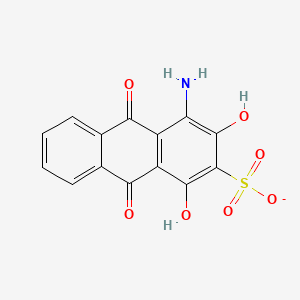
Oxan-2-one;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-2-one and oxepan-2-one are cyclic esters, also known as lactones. Oxan-2-one is a six-membered ring lactone, while oxepan-2-one is a seven-membered ring lactone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxan-2-one and oxepan-2-one can be synthesized through various methods. One common method involves the cyclization of hydroxy acids. For example, oxepan-2-one can be synthesized by the cyclization of 6-hydroxyhexanoic acid under acidic conditions . Another method involves the ring-opening polymerization of lactones, which can be catalyzed by various metal catalysts .
Industrial Production Methods
In industrial settings, the production of oxan-2-one and oxepan-2-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired lactones .
Chemical Reactions Analysis
Types of Reactions
Oxan-2-one and oxepan-2-one undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert these lactones into their corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted lactones
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted lactones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxan-2-one and oxepan-2-one involves their ability to undergo ring-opening polymerization. This process is catalyzed by various metal catalysts and involves the cleavage of the lactone ring, followed by the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonyl group and the subsequent nucleophilic attack by the initiator .
Comparison with Similar Compounds
Similar Compounds
Gamma-butyrolactone (oxolan-2-one): A five-membered ring lactone.
Delta-valerolactone (oxan-2-one): A six-membered ring lactone similar to oxan-2-one.
Epsilon-caprolactone (oxepan-2-one): A seven-membered ring lactone similar to oxepan-2-one.
Uniqueness
Oxan-2-one and oxepan-2-one are unique due to their ring size and reactivity. The seven-membered ring of oxepan-2-one, for example, provides greater flexibility and reactivity compared to smaller ring lactones. This makes oxepan-2-one particularly useful in the synthesis of polymers with unique properties .
Properties
CAS No. |
29612-36-0 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
oxan-2-one;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H8O2/c7-6-4-2-1-3-5-8-6;6-5-3-1-2-4-7-5/h1-5H2;1-4H2 |
InChI Key |
MSPBQHOXPJAROS-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)OCC1.C1CCOC(=O)C1 |
Canonical SMILES |
C1CCC(=O)OCC1.C1CCOC(=O)C1 |
Synonyms |
PECDV poly(epsilon-caprolactone-delta-valerolactone) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B1228660.png)
![2-[(5-bromo-2-thiophenyl)sulfonyl-methylamino]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1228661.png)
![7-(5-chloro-2-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1228662.png)
![Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B1228664.png)
![N-[[4-[[4-(4-fluorophenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-thiophenesulfonamide](/img/structure/B1228667.png)


![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)

![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)



